Boc-L-3,3-Diphenylalanine

Vue d'ensemble

Description

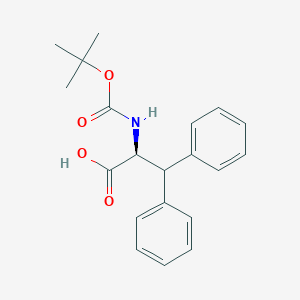

Boc-L-3,3-Diphenylalanine is an alanine derivative that is used in chemical synthesis and peptide chemistry . It is used in the making of l-Diphenylalanine Microtubes that function as potential drug delivery systems .

Molecular Structure Analysis

The molecular structure of Boc-L-3,3-Diphenylalanine plays a significant role in its properties and functions. For instance, in the self-assembly of dipeptide Boc-diphenylalanine nanotubes, the monomer has a PL band centered around 283 nm, while for the NTs, the maximum occurs around 305 nm .

Applications De Recherche Scientifique

Materials Science: Self-Assembly and Morphology Control

Boc-L-3,3-Diphenylalanine is known for its ability to form extended architectures with a wide range of morphologies. Researchers focus on controlling the aggregation process of these units due to their propensity to self-assemble into various shapes, which is a significant challenge in materials science .

Biomedical Applications: Piezoelectric Biomaterials

This compound is used in creating strong piezoelectric materials that convert mechanical forces into electricity. Large-scale hybrid electrospun arrays containing Boc-L-3,3-Diphenylalanine in nanotube form embedded in biocompatible polymers have been developed, showcasing potential biomedical applications .

Safety and Handling

In terms of safety, specific measures such as using dry chemical, carbon dioxide, or alcohol-resistant foam are recommended when handling this compound .

Mécanisme D'action

Boc-L-3,3-Diphenylalanine, also known as Boc-3,3-diphenyl-L-alanine, is a derivative of alanine that is used in chemical synthesis and peptide chemistry . This compound has a complex mechanism of action that involves various biochemical pathways and interactions with its targets.

Mode of Action

It is known that this compound can form nanotubes when embedded in biocompatible polymers . These nanotubes may interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Boc-L-3,3-Diphenylalanine is known to self-assemble into nanotubes, which can then form microtapes

Pharmacokinetics

It is known that this compound has a molecular weight of 34140 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that this compound exhibits strong piezoelectric properties when a periodic mechanical force is applied . This suggests that it may have potential applications in the field of bio-energy.

Action Environment

The action of Boc-L-3,3-Diphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of this compound into nanotubes and microtapes is likely to be affected by the solvent used . Additionally, the compound’s piezoelectric properties may be influenced by the application of mechanical force .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375797 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-3,3-Diphenylalanine | |

CAS RN |

138662-63-2 | |

| Record name | Boc-L-3,3-Diphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diphenyl-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)

![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)